molecular formula C15H16N2OS B4889265 5-ethyl-5-methyl-2-thioxo-2,3,5,6-tetrahydrobenzo[h]quinazolin-4(1H)-one

5-ethyl-5-methyl-2-thioxo-2,3,5,6-tetrahydrobenzo[h]quinazolin-4(1H)-one

Cat. No.: B4889265
M. Wt: 272.4 g/mol
InChI Key: ODCHTCODQLEAGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CL-404063 is a high molecular weight wetting and dispersing additive primarily used in solvent-based coatings. It prevents the reflocculation of pigments through steric hindrance, thereby stabilizing the color strength and hue of pigments in paints and pigment concentrates .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CL-404063 involves the reaction of specific monomers under controlled conditions to achieve the desired high molecular weight. The exact synthetic route and reaction conditions are proprietary and typically involve polymerization techniques.

Industrial Production Methods

Industrial production of CL-404063 is carried out in large-scale reactors where the monomers are polymerized under controlled temperature and pressure conditions. The product is then purified and packaged in metallic containers for distribution .

Chemical Reactions Analysis

Types of Reactions

CL-404063 primarily undergoes reactions typical of high molecular weight polymers, such as cross-linking and degradation. It is stable under normal conditions but can degrade under extreme temperatures or in the presence of strong acids or bases.

Common Reagents and Conditions

Common reagents used in reactions involving CL-404063 include initiators for polymerization and stabilizers to prevent degradation. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the stability of the compound.

Major Products Formed

The major products formed from reactions involving CL-404063 are typically cross-linked polymers or degraded fragments, depending on the reaction conditions.

Scientific Research Applications

CL-404063 is widely used in scientific research due to its unique properties as a dispersing agent. It is used in:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

CL-404063 is unique due to its high molecular weight and its ability to prevent pigment reflocculation through steric hindrance. This makes it particularly effective in stabilizing the color strength and hue of pigments in high-performance coatings .

Properties

IUPAC Name

5-ethyl-5-methyl-2-sulfanylidene-1,6-dihydrobenzo[h]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2OS/c1-3-15(2)8-9-6-4-5-7-10(9)12-11(15)13(18)17-14(19)16-12/h4-7H,3,8H2,1-2H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODCHTCODQLEAGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC2=CC=CC=C2C3=C1C(=O)NC(=S)N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301332057
Record name 5-ethyl-5-methyl-2-sulfanylidene-1,6-dihydrobenzo[h]quinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301332057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202464
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

330180-73-9
Record name 5-ethyl-5-methyl-2-sulfanylidene-1,6-dihydrobenzo[h]quinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301332057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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